REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][C:7]([C:13]2[CH2:17][C:16]([C:22]3[CH:27]=[C:26]([Cl:28])[C:25]([F:29])=[C:24]([Cl:30])[CH:23]=3)([C:18]([F:21])([F:20])[F:19])[O:15][N:14]=2)=[C:8]2[CH2:12][CH2:11][CH2:10][C:9]=12)=[O:4].O[Li].O>O.C1COCC1>[Cl:30][C:24]1[CH:23]=[C:22]([C:16]2([C:18]([F:20])([F:21])[F:19])[O:15][N:14]=[C:13]([C:7]3[S:6][C:5]([C:3]([OH:4])=[O:2])=[C:9]4[CH2:10][CH2:11][CH2:12][C:8]=34)[CH2:17]2)[CH:27]=[C:26]([Cl:28])[C:25]=1[F:29] |f:1.2|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C2C1CCC2)C2=NOC(C2)(C(F)(F)F)C2=CC(=C(C(=C2)Cl)F)Cl
|
Name
|
LiOH—H2O
|
Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of organic solvent under vacuum
|
Type
|
ADDITION
|
Details
|
dilute the residue with ice water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extract the resultant mixture with EtOAc (200 mL×3)
|
Type
|
CUSTOM
|
Details
|
Purify the residue by silica gel chromatograph (EtOAc:MeOH 6:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C1=C2C(=C(S1)C(=O)O)CCC2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |